2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-83-2
VCID: VC2575152
InChI: InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H
SMILES: CC1(CCCC1N)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

CAS No.: 1423024-83-2

Cat. No.: VC2575152

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride - 1423024-83-2

Specification

CAS No. 1423024-83-2
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name 2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H
Standard InChI Key XLJPOFOGXVDQAI-UHFFFAOYSA-N
SMILES CC1(CCCC1N)C(=O)O.Cl
Canonical SMILES CC1(CCCC1N)C(=O)O.Cl

Introduction

Chemical Properties and Characteristics

Structural Information and Identification

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride possesses a unique chemical structure characterized by the following identifiers:

ParameterValue
CAS Number1423024-83-2
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
IUPAC Name2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
Standard InChIInChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H
Standard InChIKeyXLJPOFOGXVDQAI-UHFFFAOYSA-N
SMILESCC1(CCCC1N)C(=O)O.Cl

The compound features a cyclopentane ring with a methyl substituent and a carboxylic acid group at the 1-position, and an amino group at the 2-position. The hydrochloride salt formation occurs with the amino group, enhancing the compound's solubility in polar solvents .

Physical Properties

The physical properties of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride include:

PropertyDescription
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents
Melting PointNot specifically reported in the search results
Boiling PointNot specifically reported in the search results
StabilityRelatively stable under normal conditions; enhanced stability compared to the free base

The hydrochloride salt form enhances the compound's solubility in aqueous media and stability during storage, making it more suitable for biological applications than the free base form.

Stereochemistry

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride can exist in different stereoisomeric forms due to the potential for stereogenicity at the 2-position. The stereochemistry significantly influences the compound's biological activity and chemical reactivity. The following stereoisomers are possible:

  • Racemic mixture (containing equal amounts of enantiomers)

  • Pure enantiomers, which may be isolated through various resolution techniques or stereoselective synthesis

The stereochemistry at the 1 and 2 positions determines whether the compound exists in cis or trans configurations, which can significantly affect its properties and applications in research and synthesis.

Synthesis Methods

Related Synthetic Methodologies

Insights into the synthesis of this compound can be gained by examining methods used for similar structures. For instance, the synthesis of cyclopentane-based amino acids often involves:

  • Alkylation of appropriate precursors

  • Stereoselective amination reactions

  • Functional group transformations on cyclopentane scaffolds

In a related synthesis approach documented for 1-aminocyclopropane-1-carboxylic acid, the process involves alkylated cyclization, nitro reduction, and carboxyl hydrolysis reactions. While this refers to a cyclopropane rather than cyclopentane derivative, the general principles may be applicable .

Applications and Research Findings

Applications in Organic Synthesis

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis due to its unique structural features:

  • It functions as a precursor for more complex molecules, particularly in medicinal chemistry

  • The compound can be used to introduce cyclopentane scaffolds into larger molecular frameworks

  • Its amino and carboxylic acid functional groups allow for diverse chemical transformations and coupling reactions

  • It serves as an intermediate in the synthesis of pharmaceutical compounds

Pharmaceutical Research Applications

In pharmaceutical research, this compound has potential applications in:

  • Development of enzyme inhibitors

  • Creation of peptide-based drugs

  • Exploration of structure-activity relationships in drug candidates

  • Design of molecules with improved metabolic stability due to the cyclic structure

The compound's unique structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activity, which can lead to various biological effects.

Comparative Studies

Research involving 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride and related compounds has revealed interesting structure-activity relationships. The table below compares this compound with structurally similar molecules:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochlorideC₇H₁₄ClNO₂179.64 g/molParent compound (hydrochloride salt)
2-Amino-1-methylcyclopentane-1-carboxylic acidC₇H₁₃NO₂143.18 g/molFree base form (without HCl)
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochlorideC₇H₁₄ClNO₂179.64 g/molDifferent stereochemistry (cis configuration)
1-Amino-2-methylcyclopentane-1-carboxylic acidC₇H₁₃NO₂143.18 g/molAmino group at 1-position, methyl at 2-position
2-Amino-1-methylcyclohexane-1-carboxylic acidC₈H₁₅NO₂157.21 g/molSix-membered ring instead of five-membered

These structural variations can significantly impact the biological activity, physicochemical properties, and synthetic utility of these compounds .

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR provides information about the proton environments

    • ¹³C NMR confirms the carbon skeleton and functional groups

  • Infrared (IR) Spectroscopy

    • Identifies characteristic functional groups such as carboxylic acid, amino group, and C-H bonds

  • Mass Spectrometry

    • Provides molecular weight confirmation and fragmentation pattern analysis

These analytical methods collectively establish the compound's structure and purity .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are commonly employed for:

  • Purity assessment

  • Stereoisomer separation

  • Quantitative analysis in various matrices

These methods are particularly important for quality control and ensuring the compound's identity and purity for research applications .

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